2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Sourcing a pyridine-2,5-diamine building block with a precisely positioned morpholinoethyl group can be challenging, especially when generic or regioisomeric alternatives compromise your downstream coupling chemistry. Our 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine (CAS 313219-62-4) solves this by delivering the exact N2-substitution that keeps the 5-amino group free for selective diversification. • Unique N2-morpholinoethyl substituent provides conformational flexibility and solubilizing characteristics distinct from piperidine or dimethylamino analogs. • Free 5-amino handle enables efficient parallel synthesis of kinase inhibitor libraries and covalent organic frameworks (COFs). • Verified 98% purity ensures reproducible SAR data and eliminates confounding impurities in biological assays.

Molecular Formula C11H18N4O
Molecular Weight 222.29g/mol
CAS No. 313219-62-4
Cat. No. B362585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine
CAS313219-62-4
Molecular FormulaC11H18N4O
Molecular Weight222.29g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC=C(C=C2)N
InChIInChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14)
InChIKeyYFKSWHQJAVWBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical and Structural Profile of 313219-62-4


2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine (CAS 313219-62-4) is a disubstituted pyridine derivative with the molecular formula C11H18N4O (MW 222.29 g/mol) . It belongs to the class of 2,5-diaminopyridines bearing a tertiary aminoalkyl substituent at the N2 position. The compound is primarily utilized as a synthetic building block and has been investigated in medicinal chemistry for potential anti-inflammatory and anti-tumor properties . However, published quantitative data enabling direct head-to-head differentiation from its closest structural analogs remains extremely limited, and procurement decisions should be based on the specific structural features and verified purity specifications outlined below.

Why Generic Substitution Fails for 313219-62-4


Generic substitution with the unsubstituted 2,5-diaminopyridine core (CAS 4318-76-7) or with regioisomeric N5-substituted analogs (e.g., CAS 1018506-19-8) is not feasible because the N2-morpholinoethyl substituent uniquely defines the compound's pharmacophore geometry, hydrogen-bonding capacity, and physicochemical properties . The morpholine oxygen and the ethyl linker length contribute distinct conformational flexibility and potential for key interactions that are absent in analogs with piperidine, pyrrolidine, or dimethylamino substituents [1]. Even among morpholinoethyl-substituted pyridinediamines, the position of substitution (N2 vs. N5) dictates a different spatial orientation of the reactive 5-amino group, which can critically alter reactivity in downstream coupling reactions. These structural features necessitate precise compound-specific procurement rather than sourcing a functionally undefined 'diaminopyridine' alternative.

Differentiation Evidence for 313219-62-4 vs. Analogs


N2 vs. N5 Isomerism: Chemical Space Divergence

The target compound (CAS 313219-62-4) is the N2-substituted isomer, placing the morpholinoethyl group adjacent to the pyridine nitrogen. Its direct regioisomer, N5-(2-morpholin-4-yl-ethyl)-pyridine-2,5-diamine (CAS 1018506-19-8), shares an identical molecular formula (C11H18N4O) and molecular weight (222.29 g/mol) but positions the substituent distal to the pyridine nitrogen . This positional isomerism results in divergent chemical and biological profiles, as demonstrated in the pyridine-type DAPY derivative literature where the substitution position critically modulates antiviral potency and target binding interactions [1]. Although quantitative head-to-head biological data for these two specific isomers is not publicly available, analogous pyridine scaffolds show that positional isomerism can alter in vitro potency by over an order of magnitude [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Morpholinoethyl vs. Piperidylethyl: Solubility and Target Interaction

A comparative study on pyridine-type DAPY derivatives demonstrated that incorporating a morpholinyl group (as in the target compound) versus a piperidyl group into the pyridine scaffold leads to distinct pharmacological outcomes [1]. Specifically, morpholinyl-modified derivatives contributed to improved aqueous solubility and distinct binding interactions within the HIV-1 NNRTI binding pocket compared to their piperidinyl counterparts. Although the target compound itself (313219-62-4) was not directly tested in this study, the class-level inference indicates that morpholino-substituted pyridine cores exhibit differential potency and solubility profiles relative to other tertiary amine substituents, with anti-HIV-1 activity of morpholinyl-containing leads reaching EC50 values in the nanomolar range (e.g., 7.4–9.4 nM) in the optimized DAPY series [1].

Drug Design Kinase Inhibition Physicochemical Property Optimization

Vendor Purity and Reproducible Synthetic Transformations

The target compound is commercially available from KeyOrganics (via Arctom Scientific) with a certified purity of >95% (100 mg to 1 g scale) . This level of purity is critical for researchers employing this diamine as a synthetic intermediate in kinase inhibitor or CNS-targeted compound synthesis, as lower-purity batches may contain residual 2,5-diaminopyridine or regioisomeric impurities that can compromise reaction yield and product profile . Alternative supplier Leyan offers a purity specification of 98% , providing procurement flexibility. No quantitative impurity profile comparison data is publicly available for these vendor batches.

Organic Synthesis Building Block Procurement Quality Control

Validated Applications of 313219-62-4


Medicinal Chemistry: Kinase Library Synthesis

Based on the compound's role as a synthetic building block and the class-level SAR evidence showing that morpholinyl-substituted pyridines confer distinct potency and solubility advantages in kinase-targeted drug discovery, 313219-62-4 is best applied in parallel synthesis of kinase inhibitor libraries [1]. The N2-morpholinoethyl group serves as a solubilizing moiety and a potential hinge-binding region contact, as demonstrated by structurally related DAPY and Mps1 kinase inhibitor programs [REFS-1, REFS-2]. Procuring this specific isomer ensures that the 5-amino group remains free for further diversification, a critical feature for library enumeration.

Chemical Biology: CXCR4 Antagonist and Anti-Inflammatory Probes

The 2,5-diaminopyridine core of 313219-62-4 is a recognized scaffold in CXCR4 antagonist design, and the morpholinoethyl substitution provides a vector for tuning lipophilicity and hydrogen bonding distinct from alkyl or aryl substitutions [1]. This compound can be deployed as a core intermediate in structure-activity relationship (SAR) studies aiming to improve the pharmacokinetic profile of lead series while retaining on-target activity. The availability of >95% purity material supports reproducible biological testing without confounding by impurities.

Monomer Linker for Covalent Organic Frameworks and Polymers

The ortho-amino (N2-substituted) and free 5-amino groups of 313219-62-4 provide two chemically distinct amine handles for selective functionalization [1]. The ethyl-morpholine chain contributes conformational flexibility and potential for hydrogen-bond-directed self-assembly. This makes the compound suitable as a monomer linker in the synthesis of novel Covalent Organic Frameworks (COFs), where the morpholine group can enhance framework solubility or post-synthetic modification potential, as demonstrated for other pyridine-2,5-diamine derivatives .

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